![molecular formula C23H28N6O2 B2453450 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 1396557-87-1](/img/structure/B2453450.png)
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Descripción
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Propiedades
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-17-20(18(2)31-27-17)8-9-23(30)26-21-14-22(25-16-24-21)29-12-10-28(11-13-29)15-19-6-4-3-5-7-19/h3-7,14,16H,8-13,15H2,1-2H3,(H,24,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNWYJNLVCHOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Preparation of 4-Benzylpiperazine
4-Benzylpiperazine is synthesized via reductive amination of benzylamine with bis(2-chloroethyl)amine hydrochloride under hydrogenation conditions (Pd/C, H₂, ethanol). Yield: 85–90%.
Synthesis of 6-Chloropyrimidin-4-amine
6-Chloropyrimidin-4-amine is obtained through chlorination of cytosine using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C. Yield: 78%.
Nucleophilic Aromatic Substitution to Attach Piperazine
6-Chloropyrimidin-4-amine (1.0 equiv) reacts with 4-benzylpiperazine (1.2 equiv) in DMF at 120°C for 12 hours, catalyzed by triethylamine (2.0 equiv). The product, 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine , is isolated via column chromatography (silica gel, ethyl acetate/hexane). Yield: 65–70%.
Table 1: Optimization of Pyrimidine-Piperazine Coupling
Parameter | Condition 1 | Condition 2 | Optimal Condition |
---|---|---|---|
Solvent | DMF | DMSO | DMF |
Temperature (°C) | 120 | 100 | 120 |
Base | Et₃N | K₂CO₃ | Et₃N |
Yield (%) | 70 | 55 | 70 |
Synthesis of the Oxazole-Propanamide Side Chain
Cyclization to Form 3,5-Dimethyl-1,2-oxazole
A mixture of acetylacetone (2.0 equiv) and hydroxylamine hydrochloride (1.0 equiv) in ethanol is refluxed for 6 hours, yielding 3,5-dimethyl-1,2-oxazole via cyclocondensation. Yield: 82%.
Alkylation to Install Propanamide Backbone
3,5-Dimethyloxazole (1.0 equiv) undergoes Friedel-Crafts acylation with acryloyl chloride (1.1 equiv) in dichloromethane (DCM) using AlCl₃ as a catalyst (0°C to rt, 4 hours). The intermediate 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride is obtained after aqueous workup. Yield: 75%.
Amide Coupling to Assemble the Final Compound
Activation of Propanoic Acid Derivative
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM at 0°C for 30 minutes.
Coupling with Pyrimidine-Piperazine Amine
The activated acid is reacted with 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine (1.0 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC to yield N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide as a white solid. Yield: 60%.
Table 2: Comparative Analysis of Coupling Agents
Coupling System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
EDC/HOBt | DCM | 25 | 60 |
HATU/DIPEA | DMF | 25 | 58 |
DCC/DMAP | THF | 0→25 | 50 |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.30–7.22 (m, 5H, benzyl-H), 4.10 (s, 2H, piperazine-CH₂), 3.80–3.60 (m, 8H, piperazine-H), 2.50 (s, 6H, oxazole-CH₃), 2.30 (t, 2H, propanamide-CH₂), 1.90 (t, 2H, propanamide-CH₂).
- ¹³C NMR : 167.5 (amide C=O), 158.2 (pyrimidine-C), 138.5 (oxazole-C), 129.1–126.4 (benzyl-C).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₅H₃₀N₆O₂ : 470.2425 [M+H]⁺.
- Observed : 470.2431 [M+H]⁺ (Δ = 1.3 ppm).
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an acetylcholinesterase inhibitor (AChEI). This mechanism is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition
Studies have demonstrated that N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide shows potent inhibitory activity against acetylcholinesterase in vitro. This inhibition leads to increased levels of acetylcholine, promoting improved cognitive functions.
Neuroprotective Effects
In addition to AChE inhibition, this compound has shown potential neuroprotective effects in various cellular models. It appears to mitigate oxidative stress-induced neuronal damage, suggesting antioxidant properties that could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited improved cognitive function as assessed by behavioral tests such as the Morris water maze.
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and the active site of acetylcholinesterase, supporting its potential as an effective inhibitor.
Mecanismo De Acción
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide include other pyrimidine derivatives, piperazine-containing compounds, and isoxazole derivatives. Examples include:
- Pyrimidine derivatives like 4-aminopyrimidine
- Piperazine derivatives like 1-benzylpiperazine
- Isoxazole derivatives like 3,5-dimethylisoxazole
Uniqueness
What sets this compound apart is its unique combination of these functional groups. This unique structure may confer specific properties and activities that are not observed in other similar compounds, making it a valuable compound for further research and development.
Actividad Biológica
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrimidine moiety, a benzylpiperazine group, and an oxazole ring. Its molecular formula is with a molecular weight of 366.46 g/mol. The presence of these functional groups suggests interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₅N₅O₂ |
Molecular Weight | 366.46 g/mol |
CAS Number | 1421584-24-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Introduction of the Benzylpiperazine Moiety : This step utilizes nucleophilic substitution reactions with benzyl chloride under basic conditions.
- Attachment of the Oxazole Ring : The oxazole moiety is integrated through cyclization reactions involving suitable precursors.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzylpiperazine derivatives can modulate neurotransmitter receptors and demonstrate antiproliferative activity in various cancer cell lines.
In a study focused on MIA PaCa-2 pancreatic cancer cells, compounds exhibiting submicromolar antiproliferative activity were identified. These compounds inhibited the mTORC1 pathway and promoted autophagy, suggesting their potential as anticancer agents .
COX Enzyme Inhibition
Another area of interest is the compound's activity against cyclooxygenase (COX) enzymes. Inhibitory studies have demonstrated moderate to strong inhibitory effects on COX-II with IC50 values ranging from 0.52 to 22.25 μM . Such inhibition is relevant for anti-inflammatory applications and may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases.
Case Studies
A notable case study involved the evaluation of similar piperazine derivatives in vivo for their anti-inflammatory properties. The results indicated that these compounds could significantly reduce inflammation markers compared to standard treatments like Celecoxib .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Pyrimidine core formation : Cyclocondensation of amidines with α,β-unsaturated carbonyl compounds.
- Benzylpiperazine introduction : Nucleophilic substitution at the pyrimidine C4 position using 4-benzylpiperazine.
- Oxazole-propanamide coupling : Amide bond formation between the pyrimidine intermediate and 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid derivatives. Reaction conditions often require anhydrous solvents (e.g., DMF), catalysts (e.g., HATU), and controlled temperatures (60–80°C). Structural validation is performed via NMR and LC-MS .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR resolves proton/carbon environments, confirming substituent positions (e.g., benzylpiperazine attachment to pyrimidine).
- LC-MS : Validates molecular weight (>95% purity threshold) and detects impurities.
- Elemental analysis : Ensures stoichiometric consistency.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. What solvents and reaction conditions are optimal for intermediate isolation?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling steps. Acidic/basic workup (e.g., 2M HCl or 10% NaOH) isolates intermediates via precipitation. Room-temperature reactions minimize decomposition of sensitive intermediates like oxazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique correlation : Cross-validate NMR, IR, and HRMS data to address signal overlap (e.g., benzylpiperazine protons vs. aromatic oxazole signals).
- Dynamic NMR experiments : Resolve conformational exchange broadening by varying temperature (e.g., 25–60°C).
- Isotopic labeling : Use deuterated analogs to assign ambiguous proton environments .
Q. What strategies improve reaction yields in benzylpiperazine coupling steps?
- Catalyst optimization : Replace traditional EDCI/HOBt with HATU or PyBOP to enhance amide bond formation efficiency.
- Stoichiometric tuning : Use a 1.2–1.5 molar excess of benzylpiperazine to drive the reaction.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
Q. How can computational modeling predict biological target interactions?
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PI3K) to prioritize in vitro assays.
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- QSAR modeling : Correlate substituent modifications (e.g., oxazole methyl groups) with activity trends .
Q. What methodologies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release.
- Prodrug derivatization : Introduce phosphate esters at the propanamide moiety to enhance aqueous solubility .
Data Analysis and Optimization
Q. How should researchers analyze discrepancies in bioactivity data across studies?
- Batch-effect normalization : Account for variability in cell lines (e.g., HepG2 vs. HEK293) using Z-score standardization.
- Dose-response reevaluation : Confirm IC50 values via Hill slope analysis (n ≥ 3 replicates).
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrimidine-oxazole hybrids) to identify scaffold-specific trends .
Q. What experimental designs validate the compound’s selectivity for kinase targets?
- Kinase profiling panels : Use Eurofins KinaseProfiler® to test against 100+ kinases at 1 µM.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- CRISPR knockout models : Validate phenotype rescue in kinase-deficient cell lines .
Methodological Frameworks
Q. How to design a robust SAR study for this compound?
- Core modifications : Synthesize analogs with pyridine or triazine replacing pyrimidine.
- Substituent scanning : Systematically vary oxazole methyl groups and benzylpiperazine substituents.
- Activity cliffs : Identify abrupt potency changes using Tanimoto similarity indices (e.g., FCFP4 fingerprints) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.